molecular formula C15H22N2O2 B7897232 (R)-1-Cbz-3-isopropyl-piperazine

(R)-1-Cbz-3-isopropyl-piperazine

Cat. No.: B7897232
M. Wt: 262.35 g/mol
InChI Key: UHKFCNJIUKFZTO-AWEZNQCLSA-N
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Description

®-1-Cbz-3-isopropyl-piperazine is a chiral piperazine derivative The compound features a benzyl carbamate (Cbz) protecting group attached to the nitrogen atom at the first position and an isopropyl group at the third position of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Cbz-3-isopropyl-piperazine typically involves the following steps:

    Protection of Piperazine: The piperazine ring is first protected by introducing a benzyl carbamate group. This is usually achieved by reacting piperazine with benzyl chloroformate in the presence of a base such as sodium carbonate.

    Introduction of Isopropyl Group: The isopropyl group is introduced at the third position of the piperazine ring through an alkylation reaction. This can be done using isopropyl bromide or isopropyl iodide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.

Industrial Production Methods

Industrial production of ®-1-Cbz-3-isopropyl-piperazine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of environmentally friendly solvents and reagents is emphasized to align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

®-1-Cbz-3-isopropyl-piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to remove the Cbz protecting group.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride.

Major Products Formed

    Oxidation: N-oxides of ®-1-Cbz-3-isopropyl-piperazine.

    Reduction: Deprotected piperazine derivatives.

    Substitution: Various alkyl or aryl substituted piperazine derivatives.

Scientific Research Applications

®-1-Cbz-3-isopropyl-piperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active piperazine derivatives.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-Cbz-3-isopropyl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl carbamate group can be cleaved under physiological conditions, releasing the active piperazine moiety. This moiety can then interact with its target, potentially inhibiting enzyme activity or modulating receptor function. The isopropyl group may enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Cbz-3-isopropyl-piperazine: The enantiomer of ®-1-Cbz-3-isopropyl-piperazine, which may have different biological activity and selectivity.

    1-Cbz-4-isopropyl-piperazine: A structural isomer with the isopropyl group at the fourth position instead of the third.

    1-Cbz-3-methyl-piperazine: A similar compound with a methyl group instead of an isopropyl group.

Uniqueness

®-1-Cbz-3-isopropyl-piperazine is unique due to its specific chiral configuration and the presence of both the benzyl carbamate and isopropyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Biological Activity

(R)-1-Cbz-3-isopropyl-piperazine is a chiral compound belonging to the piperazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

  • Preparation of Starting Materials : The synthesis begins with commercially available piperazine derivatives.
  • Protection of Amine : The amine group is protected using a carbobenzyloxy (Cbz) group to prevent unwanted reactions during subsequent steps.
  • Alkylation : The isopropyl group is introduced through alkylation reactions.
  • Deprotection : Finally, the Cbz group is removed to yield the final product.

This synthetic route allows for the selective introduction of functional groups while maintaining the integrity of the piperazine core.

This compound exhibits its biological activity primarily through interactions with various receptors and enzymes. It has been shown to modulate receptor activity, particularly in relation to neurotransmitter systems. The compound's ability to bind selectively to certain targets makes it a candidate for further pharmacological studies.

Pharmacological Profiles

Research indicates that this compound may exhibit various biological activities, including:

  • Antidepressant-like Effects : Studies have suggested that piperazine derivatives can influence serotonin and dopamine pathways, which are crucial in mood regulation.
  • Antioxidant Properties : Some derivatives have demonstrated the ability to scavenge reactive oxygen species (ROS), potentially offering neuroprotective effects against oxidative stress-related conditions .
  • Cytotoxicity Against Cancer Cells : Initial studies have indicated that this compound may possess cytotoxic effects on certain cancer cell lines, making it a potential candidate for cancer therapy .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntidepressantModulation of serotonin receptors
AntioxidantScavenging of ROS
CytotoxicityInhibition of cancer cell proliferation

Case Studies

  • Study on Antidepressant Activity :
    A study evaluated the effects of various piperazine derivatives, including this compound, in animal models for depression. Results indicated a significant reduction in depressive-like behaviors compared to controls, suggesting potential therapeutic applications in mood disorders .
  • Antioxidative Mechanism Investigation :
    In vitro assays showed that this compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide. The compound was found to stabilize mitochondrial membranes and reduce apoptosis markers, highlighting its potential as an antioxidant .
  • Cytotoxicity Profile Assessment :
    A recent investigation into the cytotoxic effects of this compound on pancreatic cancer cell lines revealed an IC50 value in the low micromolar range, indicating significant potency against these cells while sparing normal fibroblast cells .

Properties

IUPAC Name

benzyl (3R)-3-propan-2-ylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-12(2)14-10-17(9-8-16-14)15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14,16H,8-11H2,1-2H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKFCNJIUKFZTO-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCN1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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